BOC-TYR-D-ALA-GLY-OH
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Overview
Description
BOC-TYR-D-ALA-GLY-OH is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes a hydroxyphenyl group and a tert-butoxycarbonylamino group, making it a subject of interest in organic chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BOC-TYR-D-ALA-GLY-OH involves multiple steps, typically starting with the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The hydroxyphenyl group is introduced through a series of reactions involving phenolic compounds. The final product is obtained through careful deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The use of advanced chromatographic techniques is common in the purification process to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
BOC-TYR-D-ALA-GLY-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
BOC-TYR-D-ALA-GLY-OH has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of BOC-TYR-D-ALA-GLY-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the amino groups can form covalent bonds with target molecules. These interactions modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
- (2S)-3-(3-formyl-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- 2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetic acid
Uniqueness
BOC-TYR-D-ALA-GLY-OH is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C19H27N3O7 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-[2-[[3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoylamino]acetic acid |
InChI |
InChI=1S/C19H27N3O7/c1-11(16(26)20-10-15(24)25)21-17(27)14(22-18(28)29-19(2,3)4)9-12-5-7-13(23)8-6-12/h5-8,11,14,23H,9-10H2,1-4H3,(H,20,26)(H,21,27)(H,22,28)(H,24,25) |
InChI Key |
UZKCPNFSGFGLGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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